what is m-PEG4-phosphonic acid
what is m-PEG4-phosphonic acid
An In-Depth Technical Guide to m-PEG4-Phosphonic Acid: From Molecular Architecture to Advanced Applications
Abstract
This technical guide provides a comprehensive examination of m-PEG4-phosphonic acid, a heterobifunctional molecule of significant interest in drug development, materials science, and bioconjugation. We will dissect its unique molecular structure, comprising a hydrophilic methoxy-terminated tetraethylene glycol (m-PEG4) spacer and a highly reactive phosphonic acid headgroup. This document will detail its synthesis and characterization, explore the fundamental mechanism of its interaction with metal oxide surfaces to form stable self-assembled monolayers (SAMs), and provide field-proven protocols for its application. Key areas of focus include its critical role as a flexible linker in Proteolysis Targeting Chimeras (PROTACs), its utility in creating biocompatible and protein-repellent surfaces for medical devices, and its application in targeted drug delivery systems. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of m-PEG4-phosphonic acid in their work.
Core Molecular Profile
Chemical Identity and Structure
m-PEG4-phosphonic acid, chemically named (2,5,8,11-tetraoxatridecan-13-yl)phosphonic acid, is a specialized chemical linker.[1] Its structure is defined by two functionally distinct regions: a phosphonic acid group that provides a robust anchor to various surfaces, and a flexible, hydrophilic PEG chain that imparts favorable biological and physical properties.[2][3]
The molecular structure is represented by the SMILES string: COCCOCCOCCOCCP(O)(O)=O.[1]
Physicochemical Properties
The combination of a polar phosphonic acid and a water-soluble PEG chain dictates the physical and chemical behavior of the molecule. Its key properties are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₂₁O₇P | [1][2][4] |
| Molecular Weight | 272.23 g/mol | [1][2][4] |
| CAS Number | 1872433-62-9, 750541-89-0 | [1][3] |
| Appearance | Solid Powder | [1] |
| Solubility | Soluble in Water, DMSO, DMF | [2] |
| Purity | Typically ≥98% | [1][2] |
| Storage Condition | -20°C, dry and dark | [1][2] |
The Functional Dichotomy: PEG Chain and Phosphonic Acid Headgroup
The utility of m-PEG4-phosphonic acid stems from its bifunctional nature:
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Methoxy-PEG4 Chain : This portion of the molecule is responsible for its favorable pharmacokinetic and biocompatibility profile. The tetraethylene glycol spacer is hydrophilic, which enhances the solubility of the molecule and any conjugate it is attached to in aqueous media.[2][3] In biological systems, the PEG chain is known to create a "stealth" effect, reducing non-specific protein adsorption and minimizing immune responses, which is critical for medical implants and drug delivery vehicles.[5][6]
-
Phosphonic Acid Headgroup : This terminal group is the molecule's anchor. It has an exceptionally high affinity for metal oxides, such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), zirconium dioxide (ZrO₂), and iron oxides.[7][8][9] It forms strong, stable coordinate bonds, creating a more robust interface compared to the traditional thiol-gold chemistry used in some surface modification applications.[10] Furthermore, the phosphonate moiety can chelate divalent metal ions like Ca²⁺, a property ingeniously exploited for targeting drugs to bone tissue.[7][11]
Synthesis and Quality Control
The synthesis of m-PEG4-phosphonic acid typically proceeds through its diethyl ester intermediate, which is then hydrolyzed. The Michaelis-Arbuzov reaction is a common and efficient method for forming the carbon-phosphorus bond.[12][13]
Synthetic Pathway: Michaelis-Arbuzov Reaction
The core of the synthesis involves a nucleophilic attack from a trialkyl phosphite (e.g., triethyl phosphite) on an electrophilic m-PEG4 derivative, such as m-PEG4-bromide (m-PEG4-Br).[13] This reaction is thermally driven and results in the formation of the stable phosphonate ester. The subsequent deprotection via hydrolysis yields the final phosphonic acid.
Caption: Synthetic workflow for m-PEG4-phosphonic acid.
Detailed Experimental Protocol: Synthesis of m-PEG4-Phosphonic Acid Ethyl Ester
Causality: This protocol utilizes the Michaelis-Becker reaction, a variation suitable for this synthesis. Sodium hydride is used to deprotonate diethyl phosphite, creating a potent nucleophile that readily attacks the m-PEG4-bromide. Refluxing ensures the reaction goes to completion.
Reactants
| Reactant | Molar Eq. | MW ( g/mol ) |
|---|---|---|
| m-PEG4-Br | 1.0 | 271.15 |
| Diethyl phosphite | 1.2 | 138.10 |
| Sodium Hydride (60%) | 1.2 | 40.00 |
Procedure
-
Preparation : Under an inert atmosphere (e.g., Argon), add diethyl phosphite to a solution of sodium hydride in anhydrous THF at 0 °C. Stir for 30 minutes.
-
Reaction : Add m-PEG4-Br dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux.
-
Monitoring : Stir the reaction at reflux for 12-18 hours. Monitor the progress by Thin Layer Chromatography (TLC).[12]
-
Work-up : Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extraction : Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the m-PEG4-phosphonic acid ethyl ester.[12]
Analytical Characterization
Self-Validation: Rigorous characterization is non-negotiable to confirm the identity and purity of the final product, ensuring reproducibility in downstream applications. Each technique provides a unique and complementary piece of structural evidence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ³¹P NMR are essential.[12]
-
¹H NMR : Will confirm the presence of the methoxy group (singlet ~3.3 ppm), the repeating ethylene glycol units (multiplets ~3.6 ppm), and the ethyl groups on the phosphonate ester.
-
¹³C NMR : Provides a carbon map of the molecule.
-
³¹P NMR : A single peak confirms the presence of the phosphorus atom in a single chemical environment.
-
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and verify the molecular formula of the product.[12]
-
High-Performance Liquid Chromatography (HPLC) : Determines the purity of the final compound, which should typically be >95%.[12]
Mechanism of Action: The Phosphonate-Surface Interface
Anchoring to Metal Oxides
The primary mechanism for surface modification is the strong interaction between the phosphonic acid headgroup and metal oxide surfaces. The phosphorus atom forms robust, covalent-like coordinate bonds with the metal atoms on the surface (e.g., Ti, Zr, Al).[9] This interaction is thermodynamically favorable and leads to the formation of a dense, highly stable monolayer. This stability is a key advantage, particularly in biological environments where weaker bonds might degrade over time.[14]
Formation of Self-Assembled Monolayers (SAMs)
When a metal oxide substrate is exposed to a solution of m-PEG4-phosphonic acid, the molecules spontaneously organize into a densely packed, ordered monolayer.[15] The phosphonic acid headgroups bind to the substrate, while the PEG tails orient themselves away from the surface, creating a new, functional interface.
Caption: m-PEG4-phosphonic acid molecules forming a SAM.
Protocol for Surface Modification with SAMs
Causality: This protocol ensures a clean, reactive surface for optimal SAM formation. Sonication removes physical contaminants, while plasma cleaning chemically activates the surface by removing organic residues and creating hydroxyl groups. Immersion in the phosphonic acid solution allows for the self-assembly process to reach equilibrium, forming a dense monolayer.
-
Substrate Cleaning : Thoroughly clean the metal oxide substrate. A typical procedure involves sequential sonication in acetone, isopropanol, and deionized water.
-
Surface Activation : Dry the substrate with a stream of nitrogen and treat with oxygen plasma or a piranha solution to create a hydrophilic, activated surface.
-
SAM Deposition : Immerse the cleaned and activated substrate in a dilute solution (e.g., 1 mM) of m-PEG4-phosphonic acid in a suitable solvent (like ethanol or THF) for several hours (e.g., 12-24 hours) at room temperature.[16]
-
Rinsing : Remove the substrate from the solution and rinse thoroughly with the pure solvent to remove any non-chemisorbed molecules.
-
Drying : Dry the coated substrate under a stream of nitrogen.
Characterization of Modified Surfaces
Self-Validation: To confirm the successful formation of the SAM, a suite of surface-sensitive techniques is employed.
| Technique | Purpose | Expected Result for m-PEG4-PA SAM |
| Contact Angle Goniometry | Measures surface wettability. | A significant decrease in the water contact angle compared to an uncoated or alkyl-chain coated surface, indicating a hydrophilic surface.[17] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines elemental composition of the surface. | Appearance of Phosphorus (P 2p) and Carbon (C 1s) signals, and attenuation of the substrate signals (e.g., Ti 2p).[17] |
| Atomic Force Microscopy (AFM) | Images surface topography. | A smooth, uniform surface morphology, confirming a complete and ordered monolayer. |
Key Applications in Research and Drug Development
Application I: Surface Biofunctionalization and Biocompatibility
A major application is the modification of surfaces for biomedical implants (e.g., titanium-based orthopedic or dental implants) and nanoparticles.[10][11] The phosphonic acid group provides a stable anchor to the native oxide layer of the implant, while the PEG chains create a hydrophilic, bio-inert surface.[8] This PEG layer acts as a physical barrier that dramatically reduces the non-specific adsorption of proteins and prevents cellular adhesion, which can otherwise lead to inflammation, implant rejection, or biofouling.[5][6]
Application II: Linker Technology for PROTACs
m-PEG4-phosphonic acid is a valuable PEG-based linker used in the synthesis of PROTACs.[1][4][18] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The m-PEG4 linker provides a flexible, hydrophilic spacer of a defined length, which is crucial for optimizing the spatial orientation of the two ligands to form a productive ternary complex (Target Protein-PROTAC-E3 Ligase). Its hydrophilicity also improves the solubility and cell permeability of the overall PROTAC molecule.[2]
Caption: The PROTAC mechanism facilitated by a linker.
Application III: Targeted Drug Delivery
The ability of the phosphonic acid moiety to chelate calcium ions makes it an excellent targeting agent for bone tissue.[7][11] By conjugating a therapeutic agent to m-PEG4-phosphonic acid, a drug delivery system can be created that selectively accumulates in bones. This approach enhances the local concentration of the drug at the site of action (e.g., for treating osteoporosis or bone cancer), thereby increasing therapeutic efficacy while minimizing systemic toxicity and off-target side effects.[11]
Conclusion and Future Outlook
m-PEG4-phosphonic acid is a powerful and versatile molecular tool with a well-defined structure-function relationship. Its dual characteristics—robust surface anchoring via the phosphonic acid and enhanced biocompatibility and solubility from the PEG chain—have established it as a critical component in diverse fields. From creating the next generation of biocompatible medical implants to enabling the design of sophisticated targeted therapeutics like PROTACs, its applications are both current and expanding. Future research will likely focus on incorporating this and similar linkers into more complex, multi-functional nanosystems for diagnostics and theranostics, further exploiting the precise control over surface chemistry and biological interaction that this molecule affords.
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